

Navtemadlin: A Technical Overview of Initial Safety and Efficacy Studies

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Compound of Interest

Compound Name: Navtemadlin

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Executive Summary

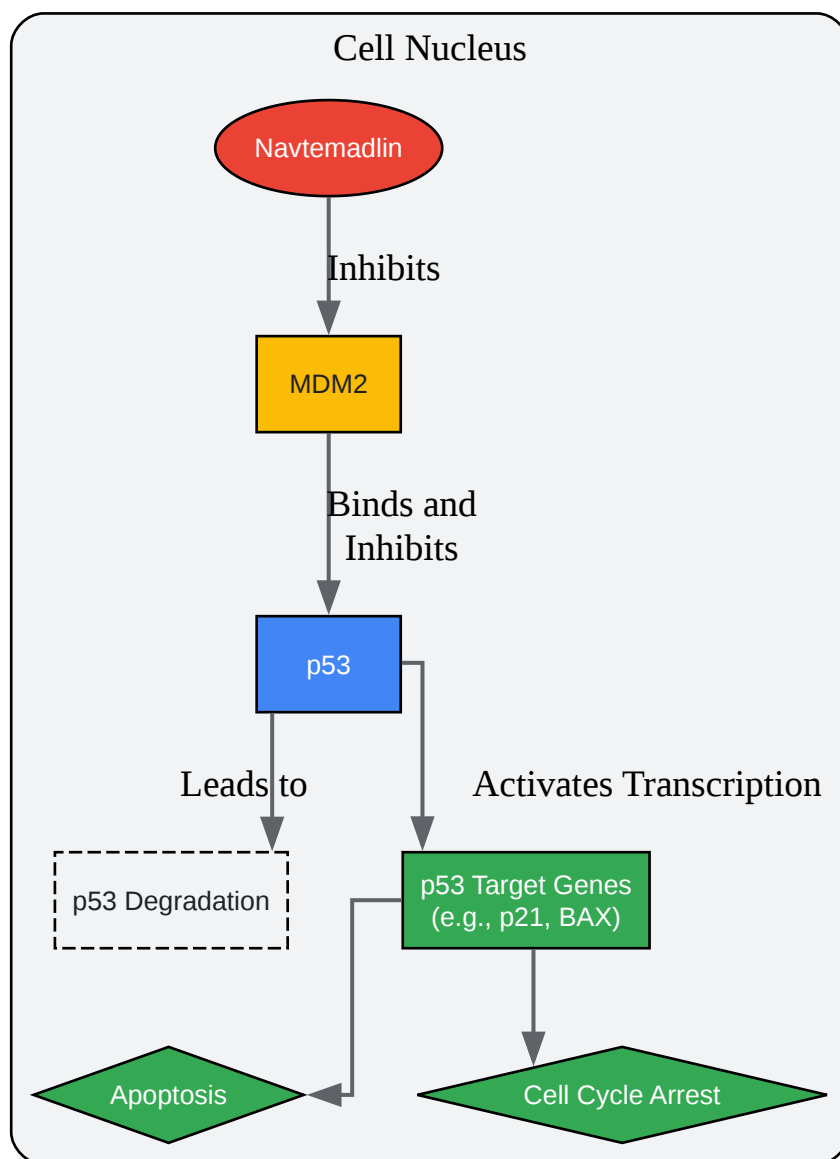
Navtemadlin (formerly AMG 232, now KRT-232) is an orally bioavailable, selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.^[1] Its mechanism of action centers on disrupting the MDM2-p53 interaction, thereby liberating the p53 tumor suppressor protein from its primary negative regulator.^{[2][3]} In malignancies with wild-type TP53, this leads to the restoration of p53 function, inducing cell cycle arrest, senescence, and apoptosis in cancer cells.^{[1][2]} This document provides a comprehensive technical guide on the foundational preclinical and clinical studies that have characterized the initial safety and efficacy profile of **navtemadlin**, with a particular focus on its development in myelofibrosis (MF).

Pharmacology and Mechanism of Action

Navtemadlin is a potent antagonist of the MDM2-p53 interaction, binding to MDM2 with high affinity (dissociation constant [Kd] of 0.045 nM) and inhibiting the interaction with a half-maximal inhibitory concentration (IC₅₀) of 0.6 nM in biochemical assays.^[1] In TP53 wild-type cancer cell lines, **navtemadlin** demonstrates potent cellular activity, inhibiting cell growth with IC₅₀ values of 9.1 nM in the MDM2-amplified SJSA-1 osteosarcoma cell line and 10 nM in the HCT116 colorectal cancer cell line.^[1]

The restoration of p53 activity by **navtemadlin** leads to the transcriptional activation of p53 target genes, including those involved in apoptosis.[2] Preclinical studies have shown that **navtemadlin** induces the expression of pro-apoptotic BCL-2 family proteins such as Bak, Bax, and Bim, leading to cytochrome c release and caspase-3 activation.[3] This targeted induction of apoptosis in malignant cells forms the basis of its therapeutic rationale.

Navtemadlin Mechanism of Action



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Figure 1: **Navtemadlin's** mechanism of action in restoring p53 function.

Preclinical Efficacy

In vivo studies using murine xenograft models of human cancers with wild-type TP53 demonstrated **navtemadlin**'s potent antitumor activity. In an MDM2-amplified SJSA-1 osteosarcoma model, oral administration of **navtemadlin** resulted in robust, dose-dependent tumor growth inhibition, with complete tumor regression observed in the majority of mice at higher doses.[4][5] These effects were correlated with the induction of the p53 target gene, p21, in tumor tissues.[4]

In preclinical models of myeloid malignancies, **navtemadlin** demonstrated dose-dependent activity in reducing leukemic cell burden and significantly prolonged survival in a murine patient-derived xenograft model of myeloproliferative neoplasm-blast phase.[6] Furthermore, in MOLM-13 TP53 wild-type xenografts, **navtemadlin** monotherapy at 100 mg/kg led to prolonged survival, with all mice alive at the study's termination on day 113.[3]

Clinical Development and Efficacy in Myelofibrosis

The clinical development of **navtemadlin** has been most prominent in patients with myelofibrosis, particularly those who are relapsed or refractory to Janus kinase (JAK) inhibitors. [1]

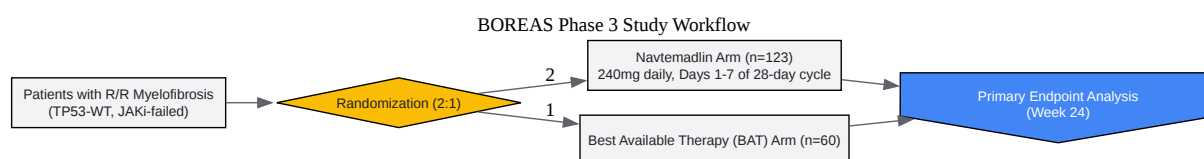
Phase 3 BOREAS Study (NCT03662126)

The BOREAS trial was a global, randomized, phase 3 study evaluating **navtemadlin** monotherapy against the best available therapy (BAT) in patients with TP53-wild-type myelofibrosis who were relapsed or refractory to JAK inhibitor therapy.[7]

Experimental Protocol: BOREAS Study

- Study Design: Randomized, open-label, multicenter, global Phase 3 trial.[7]
- Patient Population: Adults with primary or secondary myelofibrosis with wild-type TP53, relapsed or refractory to JAK inhibitor treatment, with intermediate- or high-risk disease per the Dynamic International Prognostic Scoring System (DIPSS), and peripheral blasts <10%. [7]
- Randomization: 2:1 ratio to receive either **navtemadlin** or BAT.[7]

- Treatment Arms:
 - **Navtemadlin**: 240 mg administered orally once daily on days 1-7 of a 28-day cycle.[7][8]
 - Best Available Therapy (BAT): Included hydroxyurea, chemotherapy, immunomodulatory drugs, or supportive care (JAK inhibitors were excluded).[7]
- Primary Endpoints: Spleen volume reduction of at least 35% (SVR35) and total symptom score reduction of at least 50% (TSS50) at week 24.[9]



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Figure 2: Simplified workflow of the BOREAS Phase 3 clinical trial.

Efficacy Results:

The BOREAS study demonstrated that **navtemadlin** monotherapy led to statistically significant and clinically meaningful improvements in key disease endpoints compared to BAT.[1] At 24 weeks, **navtemadlin** nearly tripled the rate of SVR35 and doubled the rate of TSS50 improvement.[1][8]

Efficacy Endpoint (at Week 24)	Navtemadlin (n=123)	Best Available Therapy (BAT) (n=60)	p-value
Spleen Volume Reduction $\geq 35\%$ (SVR35)	15% [8] [9]	5% [8] [9]	0.08 [7]
Total Symptom Score Reduction $\geq 50\%$ (TSS50)	24% [8] [9]	12% [8] [9]	0.05 [7]
Mean Absolute Change in TSS from Baseline	-4.6 [9] [10]	+0.9 [9] [10]	0.0078 [9] [10]

Disease-Modifying Activity:

Navtemadlin has also shown evidence of disease-modifying activity.[\[1\]](#) Treatment was associated with significant reductions in bone marrow fibrosis, circulating CD34+ malignant progenitor cells, and the variant allele frequency (VAF) of driver gene mutations.[\[1\]](#)[\[2\]](#)

Biomarker Response	Navtemadlin	Best Available Therapy (BAT)
Bone Marrow Fibrosis Reduction	48% of patients [8]	24% of patients [8]
Median Change in CD34+ Cells from Baseline (Week 24)	-70% (n=48) [10]	-38% (n=19) [10]
Reduction in Driver Gene VAF $\geq 50\%$ (Week 24)	21% of patients (n=82) [10]	12% of patients (n=33) [10]

Phase 1b/2 Combination Study (KRT-232-109 / NCT04485260)

This study evaluated **navtemadlin** as an add-on therapy to ruxolitinib in patients with myelofibrosis who had a suboptimal response to ruxolitinib alone.[\[10\]](#)

Experimental Protocol: KRT-232-109 Study

- Study Design: Open-label, multicenter, Phase 1b/2 study.[\[10\]](#)[\[11\]](#)
- Patient Population: Patients with TP53-wild-type primary or secondary myelofibrosis with a suboptimal response to ruxolitinib.[\[10\]](#)
- Treatment: **Navtemadlin** added to ongoing ruxolitinib therapy. The recommended Phase 2 dose (RP2D) of **navtemadlin** was determined to be 240 mg once daily on days 1-7 of a 28-day cycle.[\[10\]](#)
- Primary Endpoints: Determine the RP2D of **navtemadlin** and SVR35 at week 24.[\[10\]](#)

Efficacy Results (at Week 24, n=19):

Efficacy Endpoint	Percentage of Patients
Spleen Volume Reduction $\geq 25\%$	42% [10]
Spleen Volume Reduction $\geq 35\%$ (SVR35)	32% [10]
Total Symptom Score Reduction $\geq 50\%$ (TSS50)	32% [10]

Safety and Tolerability

The safety profile of **navtemadlin** has been characterized across multiple clinical trials.[\[1\]](#) The adverse events are generally predictable and manageable, consistent with the on-target mechanism of p53 activation in rapidly dividing normal tissues.[\[1\]](#)

Phase 1 Study in Advanced Solid Tumors (AMG 232)

An initial Phase 1, first-in-human study evaluated AMG 232 (**navtemadlin**) in patients with TP53-wild-type advanced solid tumors or multiple myeloma.[\[12\]](#)[\[13\]](#)

Experimental Protocol: Phase 1 Dose Escalation

- Study Design: Open-label, dose-escalation (n=39) and dose-expansion (n=68) Phase 1 study.[\[12\]](#)[\[13\]](#)
- Patient Population: Patients with TP53-wild-type refractory solid tumors.[\[12\]](#)[\[13\]](#)
- Treatment: Once-daily AMG 232 (doses ranging from 15 mg to 960 mg) for seven days every 3 weeks.[\[12\]](#)[\[13\]](#)
- Primary Objective: Assess safety and determine the maximum tolerated dose (MTD).[\[12\]](#)[\[13\]](#)

Safety Findings:

The highest tolerable dose was determined to be 240 mg daily for 7 days every 3 weeks.[\[12\]](#)[\[13\]](#) Dose-limiting toxicities included thrombocytopenia and neutropenia.[\[12\]](#)[\[13\]](#) The most common adverse events were typically mild to moderate and included:

- Diarrhea[\[12\]](#)[\[13\]](#)
- Nausea[\[12\]](#)[\[13\]](#)
- Vomiting[\[12\]](#)[\[13\]](#)
- Fatigue[\[12\]](#)[\[13\]](#)
- Decreased appetite[\[12\]](#)[\[13\]](#)
- Anemia[\[12\]](#)[\[13\]](#)

Safety in the BOREAS Study

In the Phase 3 BOREAS study, the most common grade 3/4 treatment-emergent adverse events (TEAEs) were hematologic and gastrointestinal.

Grade 3/4 Treatment-Emergent Adverse Events	Navtemadlin	Best Available Therapy (BAT)
Hematologic		
Thrombocytopenia	37% [7]	21% [7]
Anemia	29% [7]	25% [7]
Neutropenia	24% [7]	12% [7]
Gastrointestinal		
Diarrhea	5% [7]	2% [7]
Nausea	3% [7]	0% [7]
Vomiting	2% [7]	0% [7]

Gastrointestinal events were predominantly observed during the first week of treatment and were manageable.[\[8\]](#) Importantly, mean platelet and hemoglobin levels remained stable throughout the course of the study.[\[7\]](#) The implementation of an intermittent dosing schedule has been crucial in establishing a therapeutic window that balances efficacy with tolerability.[\[1\]](#)

Future Directions

Ongoing and planned clinical trials are exploring the utility of **navtemadlin** in combination with ruxolitinib in earlier lines of myelofibrosis therapy, such as in the Phase 3 POIESIS trial (NCT06479135) for JAK inhibitor-naïve patients with a suboptimal response.[\[1\]](#)[\[14\]](#) Additionally, its potential is being investigated in other TP53-wild-type malignancies, including endometrial cancer and small cell lung cancer.[\[11\]](#)[\[15\]](#)[\[16\]](#)

Conclusion

Initial studies have established **navtemadlin** as a potent and selective MDM2 inhibitor with a clear mechanism of action. In patients with relapsed or refractory myelofibrosis, **navtemadlin** has demonstrated clinically meaningful efficacy, improving spleen volume, symptom burden, and disease-related biomarkers. Its safety profile is well-characterized and considered manageable, with predictable on-target effects. These foundational data support the continued

development of **navtemadlin** as a promising new therapeutic agent for TP53-wild-type malignancies.

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